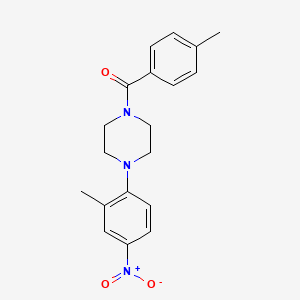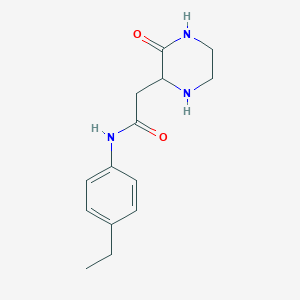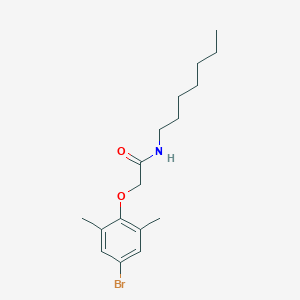
1-(4-methylbenzoyl)-4-(2-methyl-4-nitrophenyl)piperazine
Vue d'ensemble
Description
1-(4-methylbenzoyl)-4-(2-methyl-4-nitrophenyl)piperazine is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as MBNP and belongs to the class of piperazine derivatives. MBNP has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and depression.
Mécanisme D'action
The mechanism of action of MBNP is not fully understood. However, studies have shown that MBNP works by inhibiting various signaling pathways that are involved in cancer cell growth and proliferation. MBNP has been shown to inhibit the Akt/mTOR pathway, which is a major signaling pathway that regulates cell growth and survival. Furthermore, MBNP has been shown to inhibit the NF-kB pathway, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects
MBNP has been shown to have several biochemical and physiological effects. Studies have shown that MBNP inhibits the activity of various enzymes, including matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2). MMPs and COX-2 are enzymes that are involved in cancer cell invasion and inflammation, respectively. Furthermore, MBNP has been shown to induce the production of reactive oxygen species (ROS), which are molecules that play a crucial role in cell signaling and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
MBNP has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it an ideal compound for in vitro studies. Furthermore, MBNP has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of MBNP is that it has poor solubility in aqueous solutions, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the study of MBNP. One direction is to further investigate the mechanism of action of MBNP. Understanding the exact signaling pathways that MBNP inhibits could lead to the development of more targeted cancer therapies. Another direction is to study the potential use of MBNP in combination with other cancer therapies. Combining MBNP with other drugs could enhance its efficacy and reduce the risk of drug resistance. Finally, future studies could investigate the potential use of MBNP in other diseases, such as depression and anxiety.
Applications De Recherche Scientifique
MBNP has been studied extensively for its potential use in the treatment of cancer. Several studies have shown that MBNP inhibits the growth of various cancer cells, including breast, lung, and colon cancer cells. MBNP works by inducing apoptosis, a process that leads to programmed cell death in cancer cells. Furthermore, MBNP has been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis.
In addition to cancer treatment, MBNP has also been studied for its potential use in the treatment of Alzheimer's disease. Alzheimer's disease is a neurodegenerative disorder that is characterized by the accumulation of beta-amyloid plaques in the brain. MBNP has been shown to inhibit the formation of beta-amyloid plaques, thereby reducing the progression of Alzheimer's disease.
Propriétés
IUPAC Name |
[4-(2-methyl-4-nitrophenyl)piperazin-1-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14-3-5-16(6-4-14)19(23)21-11-9-20(10-12-21)18-8-7-17(22(24)25)13-15(18)2/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLTXRXZHWOQFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Methyl-4-nitrophenyl)piperazin-1-yl](4-methylphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chlorophenyl)-4-{[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]amino}-3-nitrobenzamide](/img/structure/B4141053.png)

![2-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4141062.png)

![4-[5-bromo-2-(cyclopentyloxy)phenyl]-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4141079.png)
![2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-iodo-2-isopropylphenyl)acetamide](/img/structure/B4141093.png)
![methyl 4-[3-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B4141095.png)
![2-(4-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}-1-piperazinyl)phenol](/img/structure/B4141096.png)
![ethyl 2-(2-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)propanoate hydrochloride](/img/structure/B4141100.png)
![N,N-dicyclohexyl-2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4141112.png)
![N-{[2-(allyloxy)-1-naphthyl]methyl}-1H-1,2,4-triazol-3-amine](/img/structure/B4141119.png)
![2-({5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B4141138.png)
![N-(4-chloro-3-{[(2S)-4-methyl-2-phenylpiperazin-1-yl]carbonyl}phenyl)acetamide](/img/structure/B4141159.png)
![1-{1-[2-(allylamino)benzoyl]piperidin-4-yl}-2-phenylethanol](/img/structure/B4141164.png)